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Compound of Interest

Compound Name:
1-benzyl-N,4-dimethylpiperidin-3-

amine

Cat. No.: B104929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-
benzyl-N,4-dimethylpiperidin-3-amine. The document details its chemical structure,

physicochemical properties, and spectroscopic data. Furthermore, it presents detailed

experimental protocols for its synthesis, reflecting its significance as a key intermediate in the

pharmaceutical industry, notably in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.

This guide also explores the biological context of this compound by examining the JAK-STAT

signaling pathway, a critical pathway in autoimmune diseases and the target of Tofacitinib. The

information is structured to be a valuable resource for researchers, scientists, and

professionals involved in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties
1-benzyl-N,4-dimethylpiperidin-3-amine is a substituted piperidine derivative. Its chemical

structure consists of a piperidine ring substituted at the 1-position with a benzyl group, at the 3-

position with a methylamino group, and at the 4-position with a methyl group. The presence of

two stereocenters at the 3 and 4 positions of the piperidine ring gives rise to four possible

stereoisomers. The (3R,4R)- and (3S,4S)- enantiomers are of particular interest due to their

role as intermediates in the synthesis of pharmaceuticals.[1][2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b104929?utm_src=pdf-interest
https://www.benchchem.com/product/b104929?utm_src=pdf-body
https://www.benchchem.com/product/b104929?utm_src=pdf-body
https://www.benchchem.com/product/b104929?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-benzyl-N_4-dimethylpiperidin-3-amine
https://pubchem.ncbi.nlm.nih.gov/compound/45790119
https://precision.fda.gov/ginas/app/ui/substances/f2a475b1-e985-4fdc-b22f-7c612016eb9f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The compound is most commonly handled and commercially available as its dihydrochloride

salt, particularly the (3R,4R)-stereoisomer, which is a white solid.

Table 1: Chemical Identifiers and Physicochemical Properties

Property Value Source(s)

IUPAC Name
1-benzyl-N,4-dimethylpiperidin-

3-amine
[1]

Molecular Formula C₁₄H₂₂N₂ [1][3]

Molecular Weight 218.34 g/mol [1][3]

CAS Number
384338-23-2 (unspecified

stereochemistry)
[1]

477600-70-7 ((3R,4R)-isomer) [4]

1354621-59-2 ((3S,4S)-

isomer)

1062580-52-2 ((3R,4R)-

dihydrochloride salt)
[2]

Melting Point
249-251 °C ((3R,4R)-

dihydrochloride salt)
[5]

Boiling Point Not available

Predicted pKa

Basic pKa₁: ~9.5 (tertiary

amine), Basic pKa₂: ~10.5

(secondary amine)

Spectroscopic Properties
Spectroscopic data is crucial for the identification and characterization of 1-benzyl-N,4-
dimethylpiperidin-3-amine.

¹H NMR Spectroscopy (Predicted)
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A ¹H NMR spectrum of the dihydrochloride salt of 1-benzyl-N,4-dimethylpiperidin-3-amine
would be expected to show the following signals:

Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5H.

Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around 3.5-4.0 ppm,

integrating to 2H.

Piperidine ring protons: A series of multiplets in the range of 1.5-3.5 ppm. The proton at C3

would likely appear as a multiplet around 3.0-3.5 ppm.

N-CH₃: A singlet around 2.4-2.6 ppm, integrating to 3H.

C4-CH₃: A doublet around 0.9-1.2 ppm, integrating to 3H.

NH protons: Broad signals that may be exchanged with D₂O.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum would be expected to show distinct signals for each of the 14 carbon

atoms:

Aromatic carbons: Signals in the range of 125-140 ppm.

Benzyl CH₂: A signal around 60-65 ppm.

Piperidine ring carbons: Signals in the range of 20-60 ppm.

N-CH₃: A signal around 35-40 ppm.

C4-CH₃: A signal around 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would display characteristic absorption bands:

N-H stretch: A weak to medium band around 3300-3400 cm⁻¹ for the secondary amine.

C-H stretch (aromatic): Bands above 3000 cm⁻¹.
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C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

C=C stretch (aromatic): Bands around 1600 and 1450-1500 cm⁻¹.

C-N stretch: Bands in the region of 1000-1250 cm⁻¹.

Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be

observed at m/z = 218. Key fragmentation patterns would include:

Loss of a benzyl radical: A prominent peak at m/z = 127, corresponding to the piperidine

fragment.

Formation of the tropylium cation: A peak at m/z = 91, characteristic of a benzyl group.

Alpha-cleavage: Fragmentation adjacent to the nitrogen atoms, leading to various smaller

charged fragments.

Experimental Protocols: Synthesis
The synthesis of 1-benzyl-N,4-dimethylpiperidin-3-amine, particularly the (3R,4R)-

stereoisomer, is a critical step in the production of Tofacitinib. Two common synthetic routes are

detailed below.

Synthesis via Reductive Amination of a Ketone
Precursor
This method involves the reaction of 1-benzyl-4-methyl-3-ketopiperidine with methylamine in

the presence of a reducing agent.

Protocol:

Reaction Setup: To a solution of 1-benzyl-4-methyl-3-ketopiperidine (1 equivalent) in a

suitable solvent such as toluene, add triethylamine (1.5 equivalents) and titanium(IV)

chloride (1 equivalent) at 35°C.[6]
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Amine Addition: Add a solution of methylamine (1.2 equivalents) to the reaction mixture and

stir for 4 hours.[6]

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) and glacial acetic acid to the

mixture.[6]

Work-up: After the reaction is complete, quench the reaction by adding a saturated aqueous

solution of sodium chloride. Extract the aqueous layer with an organic solvent (e.g.,

dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel to

yield the desired 1-benzyl-N,4-dimethylpiperidin-3-amine. For the dihydrochloride salt, the

free base is dissolved in a suitable solvent like ethanol, and a solution of hydrochloric acid in

ethanol is added to precipitate the salt.[4]

Diagram 1: Workflow for Reductive Amination Synthesis
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Caption: A simplified workflow for the synthesis of 1-benzyl-N,4-dimethylpiperidin-3-amine
via reductive amination.

Synthesis via Reduction of a Pyridinium Salt
This alternative route utilizes a substituted pyridinium salt as the starting material.

Protocol:

Reaction Setup: In a 250 ml reaction flask, dissolve 1-benzyl-3-methylamino-4-methyl-

pyridinium bromide (1 equivalent) in ethanol.[4]

Reduction: Cool the solution to below 30°C and slowly add sodium borohydride (3

equivalents). Stir the reaction mixture for 16 hours. Monitor the reaction progress by HPLC.

[4]

Work-up: Once the starting material is consumed, carefully add 2M aqueous HCl to the

reaction mixture until no more gas evolves. Concentrate the solution to approximately one-

third of its original volume under reduced pressure.[4]

Extraction: Extract the aqueous residue twice with dichloromethane. Combine the organic

layers and concentrate under reduced pressure to remove the solvent.[4]

Salt Formation: Dissolve the crude product in ethanol and add a 2M solution of hydrochloric

acid in ethanol dropwise at a temperature below 30°C to precipitate the dihydrochloride salt.

Stir for an additional hour.[4]

Isolation: Collect the solid product by filtration and dry it under reduced pressure to obtain

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride as a white solid.[4]

Diagram 2: Workflow for Pyridinium Salt Reduction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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